molecular formula C17H19NO3S B5695873 Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B5695873
M. Wt: 317.4 g/mol
InChI Key: BHFKPZMZGJRNFR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a thiophene derivative known for its diverse applications in scientific research and industry. Thiophene derivatives are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKPZMZGJRNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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